3,6-Dichloropyridine-2-carboxamide
Overview
Description
3,6-Dichloropyridine-2-carboxamide is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Agents : Schiff bases derived from pyridine-carboxamide compounds have been found to exhibit significant antimicrobial activity, suggesting potential applications in the development of new antibiotics (Al-Omar & Amr, 2010).
Chemical Synthesis : Pyridine-carboxamide compounds are involved in a variety of chemical synthesis processes, including the formation of novel compounds with potential biological activities. For example, the synthesis of novel pyrazole-carboxamide compounds has been reported (Yang Yun-shang, 2010).
Modification of Pyridine-Carboxamide : Research has been conducted on the modification of pyridine-carboxamide by radical substitution, leading to the formation of various alkylated products (Tada & Yokoi, 1989).
Cation Binding Studies : Pyridine-carboxamides have been used in studies for selective binding of metal ions like lead(II) and copper(II), indicating their potential use in metal ion detection and chelation therapies (Łukasik et al., 2016).
Antitubercular Activity : Some pyridine-carboxamide derivatives have shown antitubercular activity, which could be significant in the development of new treatments for tuberculosis (Amini, Navidpour, & Shafiee, 2008).
Coordination Chemistry : These compounds are utilized in the field of coordination chemistry, especially in forming complexes with various metal ions. This application is important for understanding and manipulating metal-ligand interactions (Rajput & Mukherjee, 2013).
Anticancer Activity : Some pyridine-carboxamide derivatives have shown potential in anticancer applications due to their ability to inhibit tubulin polymerization, a process critical for cell division in cancer cells (Jayarajan et al., 2019).
Anti-Inflammatory and Antioxidant Activities : Pyridine-carboxamide chalcone hybrids have been synthesized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities, which could be beneficial in developing new pharmaceuticals (Sribalan et al., 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s structurally similar to carboxin , which targets the Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.
Mode of Action
Compounds with a carboxamide moiety, like this one, are known to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This interaction could potentially alter the function of the target enzyme, leading to changes in cellular processes.
Biochemical Pathways
If it indeed targets succinate dehydrogenase like carboxin, it could impact the citric acid cycle and the electron transport chain, affecting energy production within the cell .
Properties
IUPAC Name |
3,6-dichloropyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2N2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBSMVHKAFPDKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Cl)C(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352532 | |
Record name | 3,6-dichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1532-25-8 | |
Record name | 3,6-dichloropyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DICHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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